(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine
Description
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine is a chiral cyclohexane derivative featuring a 1,3-thiazole ring linked via an oxygen atom at the C2 position of the cyclohexane backbone. The thiazole moiety, a heterocyclic aromatic compound containing sulfur and nitrogen, imparts unique electronic and steric properties.
Properties
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-2-yloxy)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h5-8H,1-4,10H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGBQQBGOWVPRJ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment to Cyclohexane: The thiazole moiety is then attached to the cyclohexane ring via an ether linkage. This can be achieved through a nucleophilic substitution reaction where the thiazole is treated with a cyclohexanol derivative.
Introduction of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the cyclohexane ring. This can be done through reductive amination, where a ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form a dihydrothiazole.
Substitution: The ether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the ether linkage.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
(1R,2R)-2-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)cyclohexan-1-amine (SI-3a)
Structural Differences : Replaces the thiazolyloxy group with a 2-methyl-5-phenylpyrrole substituent.
Key Findings :
(1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-amine (Cat1)
Structural Differences : Substitutes thiazolyloxy with a piperidin-1-yl group.
Key Findings :
- Acts as a chiral catalyst in aldol reactions, achieving 85% yield and 95.6% enantiomeric excess (ee) in water .
- The basic piperidine nitrogen enhances catalytic activity compared to the thiazole’s aromatic N, which lacks lone-pair availability.
Applications : Asymmetric synthesis of ketones and aldehydes.
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride
Structural Differences : Replaces thiazolyloxy with a methylsulfanyl (-SMe) group.
Key Findings :
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine
Structural Differences : Thiadiazole (two N atoms) replaces thiazole (one N, one S) in the substituent.
Key Findings :
- Thiadiazole’s electron-deficient nature may enhance reactivity in electrophilic substitutions compared to thiazole . Applications: Potential use in high-throughput phasing pipelines (similar to SHELX applications in crystallography) .
Comparative Data Table
Biological Activity
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine is a chiral compound characterized by a cyclohexane ring substituted with a thiazole moiety and an amine group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on current research findings, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound's molecular formula is , with a molecular weight of 196.27 g/mol. Its structure features a cyclohexane ring, which contributes to its stereochemistry and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Further research is required to elucidate the exact mechanisms and pathways involved.
Biological Activity Overview
The compound has been investigated for several key biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, indicating potential as an antimicrobial agent.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for therapeutic applications in oncology.
Neuroprotective Effects
Some studies have suggested that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (1S,2S)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine | Similar antimicrobial properties | Enantiomer with different stereochemistry |
| 2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine | Lacks chiral centers; less potent | Non-chiral variant |
| 2-(1,3-Thiazol-2-yloxy)cyclohexan-1-ol | Exhibits lower biological activity | Hydroxyl group instead of amine |
The differences in stereochemistry significantly affect the biological activity of these compounds.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at varying concentrations (IC50 values ranging from 10 to 25 µM).
Study 2: Anticancer Activity
In vitro assays performed on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound showed IC50 values between 15 and 30 µM across different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
